molecular formula C7H8O4 B135884 6-Acetoxy-2H-pyran-3(6H)-one CAS No. 62644-49-9

6-Acetoxy-2H-pyran-3(6H)-one

Cat. No. B135884
CAS RN: 62644-49-9
M. Wt: 156.14 g/mol
InChI Key: JJVMFCRCFSJODB-UHFFFAOYSA-N
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Description

6-Acetoxy-2H-pyran-3(6H)-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and modified through different chemical reactions, and its molecular structure has been analyzed to understand its stability and reactivity.

Synthesis Analysis

The synthesis of 6-Acetoxy-2H-pyran-3(6H)-one and its derivatives has been explored through various methods. One approach involves the kinetic resolution of the compound using immobilized lipase PS, which results in enantiomerically pure R-(-)-6-acetoxy-2H-pyran-3(6H)-one through transesterification, and the S-enantiomer through esterification with vinyl acetate . Another method includes the synthesis of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines, yielding high yields and allowing further chemical transformations . Additionally, stereospecific allylic substitution of 6-acetoxy-2H-pyran-3(6H)-one by alcohols has been achieved using palladium catalysis, preserving the enantiomeric excess of the starting material .

Molecular Structure Analysis

The molecular structure of derivatives of 6-Acetoxy-2H-pyran-3(6H)-one has been determined through X-ray diffraction analysis. For instance, the crystal structure of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester has been elucidated, revealing that the pyranoid ring adopts a chair conformation, which contributes to the stability of the sugar moiety .

Chemical Reactions Analysis

Chemical reactions involving 6-Acetoxy-2H-pyran-3(6H)-one have been studied to synthesize various derivatives. The compound has been used in stereoselective annulation reactions to produce pyrano-[2,3-b]-1,4-dioxine glycosides, with the stereochemistry of the resulting compounds confirmed by nuclear Overhauser enhancement experiments . The reactions of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones with O- and N-nucleophiles have also been investigated, leading to the synthesis of several novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Acetoxy-2H-pyran-3(6H)-one and its derivatives are closely related to their molecular structures. The chair conformation of the pyranoid ring and the positioning of acetyl groups contribute to the stability of these compounds . The enantiomeric purity achieved through lipase-catalyzed reactions and palladium-catalyzed substitutions is significant for the compound's potential applications in pharmaceuticals and as a chiral building block in organic synthesis .

Scientific Research Applications

Catalysis and Stereochemistry

  • Palladium-Catalyzed Stereospecific Substitution: 6-Acetoxy-2H-pyran-3(6H)-one is used in palladium-catalyzed allylic substitutions with alcohols, resulting in nearly complete retention of configuration and high enantiomeric excesses (Deen et al., 1999).

Synthesis and Organic Chemistry

  • Synthesis of 6-Alkoxy Derivatives: This compound is utilized in the stereoselective esterification with acetic and formic acid and for direct synthesis of 6-alkoxy derivatives, showcasing its versatility in organic synthesis (Constantinou-Kokotou et al., 1991).
  • Potential in Disaccharide Synthesis: It's employed for synthesizing 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, acting as potential precursors for a variety of disaccharides (Grynkiewicz & Zamojski, 1978; 1979).
  • Lipase-Catalyzed Enantioselective Synthesis: Used for kinetic resolution through lipase-catalyzed transesterification and esterification, producing enantiomerically pure variants (Heuvel et al., 1997).

Pharmaceutical and Medicinal Chemistry

  • Antimicrobial Properties: Derivatives of 2H-pyran-3(6H)-ones, which include 6-acetoxy-2H-pyran-3(6H)-one, have been synthesized and shown significant activity against gram-positive bacteria (Georgiadis et al., 1992).

properties

IUPAC Name

(5-oxo-2H-pyran-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVMFCRCFSJODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455697
Record name 6-Acetoxy-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetoxy-2H-pyran-3(6H)-one

CAS RN

62644-49-9
Record name 6-Acetoxy-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

24.0 g of 6-hydroxy-2H-pyran-3(6H)-one was dissolved in 80 ml of acetic anhydride. After cooling the solution to 0° C., 30 ml of pyridine was dropwise added thereto.
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24 g
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80 mL
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30 mL
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Synthesis routes and methods III

Procedure details

500 g (5.10 mol) of furfuryl alcohol (Compound 1) was dissolved in 1.65 L of water and 6.6 L of THF in a nitrogen gas stream and cooled to 0° C. or lower. To this, a mixture of 855 g (10.2 mol) of sodium hydrogen carbonate, 418 g (5.10 mol) of sodium acetate and 953 g (5.35 mol) of N-bromosuccinimide was added by spending 40 minutes. Thereafter, the resultant was agitated for an hour, and 2,083 g (20.4 mol) of acetic anhydride was added at 0° C. or lower. Then, the resultant was heated to room temperature and agitated overnight. At the end of the reaction, 20.5 L of a saturated aqueous sodium hydrogen carbonate solution was added, followed by extraction with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate and subjected to vacuum concentration to obtain 776 g of a crude product (crude yield: 42.6%). The obtained crude product was subjected to column purification (n-Hex:AcOEt=3:1) to obtain 339 g of Compound (±) 4 as a yellow-brown oily product.
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500 g
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1.65 L
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855 g
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418 g
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953 g
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20.4 mol
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20.5 L
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6.6 L
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Synthesis routes and methods IV

Procedure details

2055 g of sodium hydrogen carbonate and 1004 g of sodium acetate were dissolved in a mixed solvent of 1.8 L of water and 15 L of THF. The resultant was cooled to −15° C., and 1.2 L of THF solution containing 2257 g of N-bromosuccinimide was added while maintaining the temperature at 0° C. or lower. Furthermore, 1200 g of furfuryl alcohol (Compound 1) was added while maintaining the temperature at 0° C. or lower, and agitated at the same temperature for 10 minutes. After confirming the end of the reaction by thin-layer chromatography, 299 g of DMAP and 2498 g of acetic anhydride were added while maintaining the temperature at 0° C. or lower. The reaction solution was heated to 30° C. and agitated at that temperature for 3.5 hours. After confirming the end of the reaction by thin-layer chromatography, the solution was cooled to 5° C., and added with 9.5 L of 2 N aqueous sodium hydroxide solution to prepare a solution of pH 6.5. This reaction solution was extracted with ethyl acetate and washed with a saturated sodium bicarbonate solution to obtain the organic layer. The solvent was distilled away under reduced pressure to obtain 1263 g of a crude product (±) 4 as a clear brown oily product (crude yield: 71.1%).
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2498 g
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299 g
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2257 g
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1.2 L
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2055 g
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1004 g
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1.8 L
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solvent
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15 L
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1200 g
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0 (± 1) mol
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9.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.